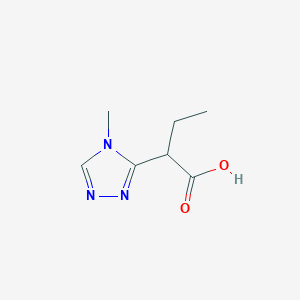

2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid

Description

2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid is a heterocyclic carboxylic acid featuring a 1,2,4-triazole ring substituted with a methyl group at the 4-position and a butanoic acid chain at the 2-position. The triazole ring contributes to hydrogen bonding and dipole interactions, while the butanoic acid moiety enhances solubility in polar solvents and modulates lipophilicity. This compound is of interest in medicinal chemistry and materials science due to its balanced physicochemical properties .

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)butanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-9-8-4-10(6)2/h4-5H,3H2,1-2H3,(H,11,12) |

InChI Key |

CYPVYCUXXCYMNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NN=CN1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole with butanoic acid derivatives under specific conditions. One common method involves the use of ethyl bromoacetate as a reagent, which reacts with 4-methyl-4H-1,2,4-triazole to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be hydrolyzed to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of microwave irradiation has been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Physicochemical and Functional Property Analysis

Research Implications

- Medicinal Chemistry: The triazole ring in the target compound offers hydrogen-bonding sites for target engagement, while the butanoic acid chain balances solubility and permeability. Analogues with thiazole or thioether groups may prioritize membrane penetration or metabolic stability .

- Materials Science: The rigidity of benzoic acid derivatives (e.g., from ) could favor crystalline material design, whereas the flexibility of butanoic acid may suit polymer applications .

Biological Activity

2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid (CAS No. 1248637-07-1) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H11N3O2

- Molecular Weight : 169.18 g/mol

- Structure : The compound features a triazole ring which is known for its diverse biological activities.

The biological activity of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid is largely attributed to its interaction with various biological targets. Triazole derivatives often exhibit antifungal, antibacterial, and anticancer properties due to their ability to inhibit specific enzymes or pathways in pathogens and tumor cells.

Antifungal Activity

Research indicates that triazole compounds can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism disrupts fungal growth and viability. The specific activity of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid against various fungal strains has been documented in several studies.

Antitumor Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications on the triazole ring can enhance its antitumor efficacy.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | |

| MCF7 (Breast Cancer) | 6.8 | |

| HeLa (Cervical Cancer) | 4.1 |

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of several triazole derivatives including 2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid. The findings demonstrated that this compound significantly inhibited cell proliferation in A549 and MCF7 cell lines through apoptosis induction mechanisms.

Study 2: Antifungal Properties

In another investigation published in Antimicrobial Agents and Chemotherapy, the antifungal efficacy of this compound was assessed against Candida species. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against C. albicans, showcasing its potential as an antifungal agent.

Q & A

What are the established synthetic routes for 2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid, and how can reaction conditions be optimized for yield?

Basic Research Focus

The synthesis typically involves coupling a triazole precursor with a butanoic acid derivative. For example, analogous compounds like 2-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid are synthesized via nucleophilic substitution or condensation reactions. A general approach includes:

Triazole Ring Formation : Reacting hydrazine derivatives with nitriles or carbodiimides under reflux conditions to form the triazole core.

Side-Chain Introduction : Alkylation or thiol-ene reactions to attach the butanoic acid moiety. For instance, ethyl bromoacetate may be used to functionalize the triazole ring, followed by hydrolysis under acidic/basic conditions to yield the carboxylic acid .

Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate coupling.

- Purification : Column chromatography or recrystallization to isolate the product.

What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Basic Research Focus

Spectroscopic Techniques :

- ¹H/¹³C NMR : Key for verifying the triazole ring (δ ~7.5–8.5 ppm for ring protons) and butanoic acid chain (δ ~2.3–2.6 ppm for CH₂ groups) .

- IR Spectroscopy : Confirms carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹).

Crystallographic Tools : - X-ray Diffraction (XRD) : Resolves bond lengths/angles. Software like SHELX refines crystal structures, particularly for validating hydrogen bonding (e.g., carboxylate interactions) .

- ORTEP-3 : Visualizes thermal ellipsoids to assess molecular geometry .

How does the triazole ring's substitution pattern influence the compound's physicochemical properties?

Basic Research Focus

Substitution at the triazole ring (e.g., methyl groups) modulates properties critical for biological activity:

| Property | Impact of 4-Methyl Substitution | Example Data |

|---|---|---|

| Hydrogen Bonding | Enhances interaction with enzymes/receptors | H-bond donor count: 1 |

| Lipophilicity | Methyl groups increase logP (~1.2–1.5) | Molecular weight: 183.21 g/mol |

| Solubility | Carboxylic acid improves aqueous solubility | Rotatable bonds: 4 |

Mechanistic Insight : The electron-deficient triazole ring facilitates electrophilic substitutions, while the butanoic acid moiety enables salt formation for pharmaceutical formulations .

What strategies can resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Research Focus

Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:

- Assay Variability : Differences in cell lines, incubation times, or solvent systems (DMSO vs. saline).

- Structural Analogues : Comparisons with dimethyl-substituted triazoles may skew results due to altered steric effects .

Resolution Methods :

Standardized Assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing).

Dose-Response Curves : Quantify IC₅₀/EC₅₀ values to compare potency.

Structural Validation : Confirm compound identity via XRD or mass spectrometry to rule out degradation .

How can computational modeling predict the interaction of this compound with biological targets, and what validation methods are required?

Advanced Research Focus

Modeling Approaches :

- Docking Simulations : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., kinases). The triazole ring may anchor to catalytic lysine residues, while the carboxylate interacts with polar pockets .

- Molecular Dynamics (MD) : Simulates binding stability over time (e.g., RMSD <2.0 Å indicates stable complexes).

Validation Techniques : - In Vitro Kinase Assays : Measure inhibition of ATP-binding (e.g., luminescence-based assays).

- SAR Studies : Compare activity of methyl-substituted vs. unsubstituted triazoles to validate predicted interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.